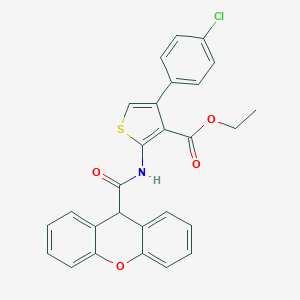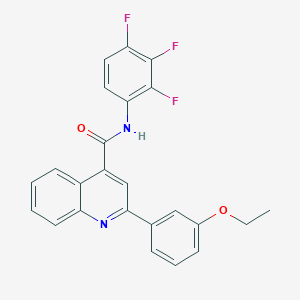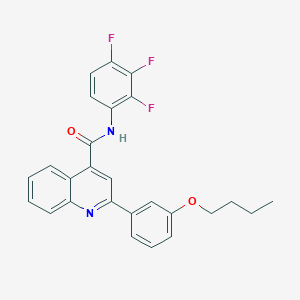
ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group, a xanthenylcarbonylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with a chlorophenyl group through a halogenation reaction.
Introduction of the xanthenylcarbonylamino group: The xanthenylcarbonylamino group is introduced via an amide coupling reaction, using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the xanthenylcarbonylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(9H-xanthen-9-ylamino)benzoate: Shares the xanthenylamino moiety but differs in the aromatic substitution pattern and the presence of the thiophene ring.
4-({4-[(9H-xanthen-9-ylcarbonyl)oxy]phenyl}thio)phenyl 9H-xanthene-9-carboxylate: Contains similar functional groups but has a different overall structure and substitution pattern.
The uniqueness of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20ClNO4S |
|---|---|
Molecular Weight |
490g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H20ClNO4S/c1-2-32-27(31)24-20(16-11-13-17(28)14-12-16)15-34-26(24)29-25(30)23-18-7-3-5-9-21(18)33-22-10-6-4-8-19(22)23/h3-15,23H,2H2,1H3,(H,29,30) |
InChI Key |
PXGSTQYPECXYBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-methylpropoxy)phenyl]-N-(2,3,4-trifluorophenyl)quinoline-4-carboxamide](/img/structure/B452281.png)
![2-[4-(2-methylpropyl)phenyl]-N-(2,3,4-trifluorophenyl)quinoline-4-carboxamide](/img/structure/B452282.png)
![6-Bromo-2-(4-butylphenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B452283.png)


![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B452290.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452292.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452293.png)
![6-bromo-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452295.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452296.png)
![2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452302.png)
![2-(3-butoxyphenyl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452303.png)

